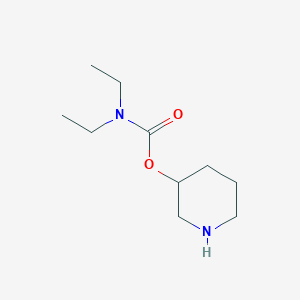

Piperidin-3-yl diethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

piperidin-3-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

IFYMQAFTYFNVMX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Piperidin 3 Yl Diethylcarbamate Analogs

Advanced Synthetic Routes to Piperidine (B6355638) Carbamates

Modern synthetic chemistry offers a variety of powerful techniques for the construction of piperidine carbamate (B1207046) analogs. These methods are designed to be efficient, often combining multiple steps into a single pot and providing control over the three-dimensional arrangement of atoms.

Multicomponent Reaction Strategies for Carbamate Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.commdpi.com This approach is particularly valuable for creating diverse libraries of compounds for drug discovery. mdpi.comnih.govyoutube.com

One of the most prominent MCRs is the Ugi four-component condensation (4CC) . drugfuture.comwikipedia.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. drugfuture.comwikipedia.org The versatility of the Ugi reaction allows for the synthesis of highly substituted peptide-like structures. nih.gov By carefully selecting the starting materials, this reaction can be adapted to generate piperidine-containing scaffolds. For instance, using a piperidine-based amine or aldehyde component can directly incorporate the piperidine ring into the final product. While ketones can be used, aldehydes are more common starting materials. nih.gov The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) have also been used effectively. wikipedia.org

A variation of the Ugi reaction, known as the split-Ugi reaction , is particularly useful for incorporating cyclic diamines like piperazine (B1678402). nih.gov This methodology has been successfully applied to generate libraries of piperazine-based compounds. nih.gov

Three-component reactions involving amines, epoxides, and carbon dioxide have also emerged as a powerful strategy for the synthesis of organic carbamates. mdpi.com

Table 1: Examples of Multicomponent Reactions in Piperidine Synthesis

| Reaction Name | Components | Product Type | Reference |

| Ugi 4CC | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | drugfuture.comwikipedia.org |

| Split-Ugi | Bifunctional Amine, Aldehyde, Carboxylic Acid, Isocyanide | Disubstituted diamine derivatives | nih.gov |

| Three-component | Amine, Epoxide, Carbon Dioxide | Organic Carbamate | mdpi.com |

| Three-component | Aromatic Aldehyde, Amine, Acetoacetic Ester | Functionalized Piperidine | taylorfrancis.com |

Stereoselective Synthesis Approaches for Piperidine Carbamate Chiral Centers

Controlling the stereochemistry of chiral centers is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Several strategies have been developed to achieve high stereoselectivity in the synthesis of piperidine carbamates.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach is particularly effective for creating enantiomerically pure compounds.

Lipases are a class of enzymes commonly used in organic synthesis for their ability to catalyze reactions with high enantioselectivity. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) and lipase PS-C II from Burkholderia cepacia have been employed in the kinetic resolution of racemic piperidine derivatives. nih.govresearchgate.net In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, lipase-catalyzed acylation or transesterification of a racemic piperidine alcohol can produce an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.com

Dynamic kinetic resolution (DKR) is an even more efficient variation where the less reactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov This has been achieved using a combination of a lipase and a metal catalyst for racemization. nih.gov A chemoenzymatic dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade provides a stereoselective route to 3- and 3,4-substituted piperidines. nih.gov

Table 2: Enzymes in Piperidine Carbamate Analog Synthesis

| Enzyme | Reaction Type | Substrate Example | Outcome | Reference |

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Acylation) | 1-Substituted THIQ derivatives | Enantiomerically enriched carbamates and unreacted amines | mdpi.com |

| Burkholderia cepacia lipase PS-C II | Interesterification | N-Acetylated 2-piperidylacetic acid methyl ester | Good enantioselectivity (E = 66) | researchgate.net |

| Candida rugosa lipase (CRL) | Dynamic Kinetic Resolution | (rac)-Salsolidine | (R)-salsolinol propyl carbamate (68% yield, 99% ee) | nih.gov |

| Amine Oxidase/Ene Imine Reductase | One-pot Cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess over the other. libretexts.org This is a powerful tool for constructing chiral piperidine rings.

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridine (B92270) derivatives have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org This method offers high yields and excellent enantioselectivity. snnu.edu.cnacs.org Chiral dirhodium catalysts have also been employed in C-H functionalization reactions to introduce substituents at specific positions on the piperidine ring with high diastereoselectivity and enantioselectivity. nih.gov

Iridium-containing cytochrome P450 variants have been engineered to catalyze the enantioselective cyclopropanation of methylene-substituted N-heterocycles, providing access to spirocyclic piperidines. acs.org Additionally, chiral ruthenium and molybdenum catalysts have been used in ring-closing metathesis reactions to produce chiral piperidine derivatives. researchgate.net

Table 3: Chiral Catalysts in Piperidine Synthesis

| Catalyst Type | Reaction | Key Feature | Reference |

| Chiral Rhodium Complexes | Asymmetric Reductive Heck | High yield and enantioselectivity for 3-substituted piperidines | snnu.edu.cnacs.org |

| Chiral Dirhodium Catalysts | C-H Functionalization | High diastereoselectivity and enantioselectivity | nih.gov |

| Iridium-Containing Cytochrome P450 | Cyclopropanation | Enantioselective formation of spirocyclic piperidines | acs.org |

| Chiral Ruthenium and Molybdenum Complexes | Ring-Closing Metathesis | High enantiomeric and diastereomeric excesses | researchgate.net |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. Numerous methods have been developed to synthesize polysubstituted piperidines with high diastereoselectivity.

Iron(III) chloride has been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org The high selectivity is attributed to a thermodynamic epimerization process that favors the more stable cis-isomer. acs.org Another approach involves an aza-Prins cyclization to generate 2,4,6-trisubstituted piperidines, where the reaction proceeds through a kinetically favorable chair-like transition state to afford the product stereoselectively. usm.edu

Intramolecular Corey–Chaykovsky ring-closing reactions of sulfonium (B1226848) salts derived from β-enaminoesters can generate bicyclic lactams with high diastereoselectivity, which can then be converted to 4-hydroxy piperidines. nih.gov Furthermore, the hydrogenation of substituted pyridines often leads to the formation of cis-piperidines, and subsequent epimerization under specific conditions can yield the corresponding trans-diastereomers. rsc.org A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has also been reported for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov

Functionalization of Piperidine Rings in Carbamate Synthesis

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. acs.orgwikipedia.org This strategy is highly valuable as it allows for the rapid diversification of a core scaffold to explore structure-activity relationships. acs.org

Direct C-H functionalization is a powerful LSF technique that avoids the need for pre-functionalized starting materials. nih.gov Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in developing methods for the selective functionalization of C-H bonds at various positions (C2, C3, and C4) of the piperidine ring. nih.govresearchgate.net The regioselectivity can often be controlled by the choice of catalyst and directing groups on the piperidine nitrogen. nih.gov For instance, the C2 position is electronically favored for functionalization, while the C4 position is sterically more accessible. nih.gov Functionalization at the less reactive C3 position can sometimes be achieved through indirect methods. nih.gov

In addition to C-H activation, other methods for piperidine functionalization include the N-alkylation of piperazine or piperidine precursors, which is a common strategy for introducing diversity. nih.gov For example, Boc-piperazine can be alkylated via displacement of benzyl (B1604629) bromides or through reductive amination with aldehydes. nih.gov

N-Alkylation of Piperidine Intermediates

N-alkylation is a fundamental transformation in the synthesis of piperidine derivatives, allowing for the introduction of various substituents on the nitrogen atom. This reaction is crucial for modifying the properties of the final compound.

Common methods for N-alkylation of piperidine intermediates include:

Reaction with Alkyl Halides: A straightforward approach involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is typically carried out in a suitable solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (Hünig's base), can be employed to neutralize the acid formed during the reaction. researchgate.net

Reductive Amination: This method involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. nih.gov A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB). This approach is particularly useful for introducing more complex alkyl groups.

Michael Addition: Piperidines can undergo Michael addition to α,β-unsaturated compounds, providing another route for N-alkylation. youtube.com

The choice of method and reaction conditions depends on the specific substrate and the desired alkyl group to be introduced.

Table 1: Reagents and Conditions for N-Alkylation of Piperidines

| Reagent/Method | Conditions | Comments |

| Alkyl Halide (e.g., R-Br, R-I) | Anhydrous acetonitrile or DMF, room temperature or elevated temperature (e.g., 70°C). researchgate.net | A base (e.g., K₂CO₃, N,N-diisopropylethylamine) is often used. researchgate.net |

| Reductive Amination (Aldehyde/Ketone + Reducing Agent) | Sodium triacetoxyborohydride (STAB) in a solvent like 1,2-dichloroethane. | A mild and efficient method for introducing a variety of alkyl groups. |

| Michael Acceptors | Reaction with α,β-unsaturated compounds. youtube.com | Forms a C-N bond at the β-carbon of the acceptor. youtube.com |

Directed Metalation Group (DMG) Strategies for Carbamates

The diethylcarbamate group is a powerful directed metalation group (DMG) in organic synthesis. nih.govacs.org This property allows for the regioselective functionalization of aromatic and heteroaromatic rings.

Directed ortho-metalation (DoM) is a process where a substituent on an aromatic ring directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. nih.govacs.org The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups. nih.gov

The O-carbamate group, particularly the N,N-diethyl-O-carbamate, is one of the most effective DMGs. nih.govacs.org Its strong directing ability allows for the regioselective metalation even in the presence of other, weaker DMGs. nih.govresearchgate.net For instance, in a molecule containing both a carbamate and a methoxy (B1213986) group, metalation will preferentially occur ortho to the carbamate. nih.gov

The general process involves treating the carbamate-containing substrate with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org The resulting ortho-lithiated species can then be quenched with an electrophile to yield the desired 1,2-disubstituted product. nih.gov

Table 2: Examples of Electrophiles Used in DoM Reactions of Aryl O-Carbamates nih.govresearchgate.net

| Electrophile | Product Type |

| Alkyl halides (e.g., MeI) | Alkylated products |

| Aldehydes, Ketones | Hydroxyalkylated products |

| Carbon dioxide (CO₂) | Carboxylic acids |

| Disulfides (e.g., MeSSMe) | Thioethers |

| Iodine (I₂) | Iodinated products |

| Isocyanates | Amides |

The mechanism of DoM is thought to involve the coordination of the organolithium base to the heteroatom of the DMG. nih.govacs.org This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction. nih.gov This concept is often referred to as the Complex-Induced Proximity Effect (CIPE). nih.gov

The effectiveness of a DMG is related to its Lewis basicity. nih.govacs.org Stronger Lewis bases, like the OCONR₂ group, are more effective at coordinating with the organolithium reagent and directing metalation. nih.gov The process is generally considered to be kinetically controlled. nih.gov

While the exact nature of the intermediate complexes is still a subject of study, it is widely accepted that the formation of a pre-lithiation complex is a key step in the reaction pathway. nih.govacs.org This complex then undergoes an irreversible deprotonation to form the ortho-lithiated species. nih.gov

Derivatization Strategies and Synthetic Modifications

Further modifications of piperidin-3-yl diethylcarbamate analogs can be achieved through various derivatization strategies. These modifications can be used to introduce reporter groups for detection or to alter the chemical properties of the molecule.

For analytical purposes, it is often necessary to introduce a reporter group that can be easily detected by techniques like UV-Vis spectrophotometry, fluorescence spectroscopy, or mass spectrometry. libretexts.org

Derivatization can be performed to introduce chromophores or fluorophores into the molecule. libretexts.org For example, a common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with amines to introduce the highly fluorescent FMOC group. libretexts.org

Another strategy involves the introduction of groups that enhance ionization in mass spectrometry. For gas chromatography-mass spectrometry (GC-MS), silylation is a common derivatization technique. libretexts.org For liquid chromatography-mass spectrometry (LC-MS), derivatization might aim to introduce a permanently charged group or a group that is easily ionizable. nih.gov

The diethylcarbamate group itself can be chemically transformed. Carbamates can be hydrolyzed to the corresponding alcohol and diethylamine (B46881) under acidic or basic conditions.

Thiocarbamates, where one or both oxygen atoms of the carbamate are replaced by sulfur, can also be synthesized. wikipedia.org Dithiocarbamates, for instance, can be prepared from the reaction of a secondary amine with carbon disulfide. wikipedia.orgnih.gov These sulfur analogs can exhibit different chemical and biological properties compared to their oxygen counterparts.

The carbamate nitrogen can also be a site for further reactions. For example, under certain conditions, the N-H bond of a primary or secondary carbamate can be deprotonated and the resulting anion can react with electrophiles.

Formation of Analogues for Structural Exploration

The generation of analogs of this compound is crucial for probing the chemical space around this core structure. Synthetic strategies are designed to allow for systematic modifications at various positions of the piperidine ring and on the carbamate functional group.

A foundational approach to synthesizing the piperidine core involves a multi-step sequence starting from readily available chiral precursors like L-glutamic acid. This method allows for the creation of enantiomerically pure 3-aminopiperidine derivatives, which are key intermediates. niscpr.res.inresearchgate.net The synthesis begins with the esterification of L-glutamic acid, followed by the protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group. niscpr.res.in Subsequent reduction of the esters to diols, followed by tosylation and cyclization with a suitable amine, yields the N-substituted 3-(N-Boc-amino)piperidine scaffold. niscpr.res.inresearchgate.net This Boc-protected intermediate is versatile, as the Boc group can be removed under acidic conditions to liberate the free amine at the 3-position, which is then available for reaction with diethylcarbamoyl chloride to form the desired this compound analogs.

Further functionalization of the piperidine ring at other positions can also be achieved to generate a wider array of analogs for more detailed structural exploration.

Below are interactive data tables summarizing the synthesis of key intermediates and potential analogs based on established synthetic routes.

Table 1: Synthesis of N-Substituted 3-(N-Boc-amino)piperidine Intermediates researchgate.net

| Starting Amine | Product | Yield (%) |

| Cyclohexylamine | (S)-tert-Butyl (1-cyclohexylpiperidin-3-yl)carbamate | 74 |

| tert-Butylamine | (S)-tert-Butyl (1-(tert-butyl)piperidin-3-yl)carbamate | 71 |

| Benzylamine | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 68 |

Table 2: Representative Analogs of this compound

This table illustrates potential analogs that can be synthesized from the corresponding N-substituted 3-aminopiperidine precursors. The final step would involve the reaction of the deprotected amine with diethylcarbamoyl chloride.

| N1-Substituent | Precursor Amine | Analog Name |

| Cyclohexyl | (S)-1-Cyclohexylpiperidin-3-amine | (S)-1-Cyclohexylthis compound |

| tert-Butyl | (S)-1-(tert-Butyl)piperidin-3-amine | (S)-1-(tert-Butyl)this compound |

| Benzyl | (S)-1-Benzylpiperidin-3-amine | (S)-1-Benzylthis compound |

Molecular Mechanism Studies and Target Interaction Analysis

Investigation of Molecular Recognition and Binding Modes

The initial step in the action of Piperidin-3-yl diethylcarbamate involves its recognition by and binding to specific protein targets. This process is governed by a complex interplay of structural features and intermolecular forces.

The binding of this compound occurs within specific pockets or cavities on the surface of the target protein. nih.gov The amino acid residues lining these pockets play a critical role in the binding process. For example, in the context of cholinesterases, aromatic residues within the active site gorge are of particular importance. nih.gov Similarly, for sigma receptors, interactions with specific residues like Glu172 are considered essential for high-affinity binding of piperidine-containing ligands. nih.gov The protonated form of the piperidine (B6355638) nitrogen is often involved in a crucial salt bridge interaction with this glutamic acid residue. nih.gov

Hydrogen Bonding: This involves the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) in the ligand and another electronegative atom in the protein. For instance, the carbamate (B1207046) group of the ligand could potentially form hydrogen bonds with amino acid residues in the binding pocket.

Pi-interactions: These interactions involve the aromatic rings of the ligand and the protein. They can be further categorized into:

Pi-pi stacking: This occurs when the aromatic rings of the ligand and a protein residue (like tyrosine or tryptophan) stack on top of each other.

Cation-pi interactions: This involves an interaction between a positively charged group (like the protonated piperidine nitrogen) and the electron-rich face of an aromatic ring.

Pi-donor hydrogen bonds: This is a type of hydrogen bond where an aromatic ring acts as the hydrogen bond acceptor.

Interactive Table: Key Non-Covalent Interactions in Ligand Binding

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | Sharing of a hydrogen atom between electronegative atoms. | Serine, Threonine, Aspartate, Glutamate |

| Pi-Pi Stacking | Stacking of aromatic rings. | Tyrosine, Tryptophan, Phenylalanine |

| Cation-Pi | Interaction between a cation and an aromatic ring. | Tyrosine, Tryptophan, Phenylalanine |

| Pi-Donor Hydrogen Bond | Aromatic ring acts as a hydrogen bond acceptor. | Amino acids with acidic or basic side chains |

Elucidation of Specific Enzymatic and Receptor Binding Mechanisms

Understanding the specific mechanisms by which this compound binds to and influences the activity of its target enzymes and receptors is fundamental to characterizing its pharmacological profile.

This compound belongs to the class of carbamate inhibitors of cholinesterases. nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition mechanism of carbamates is a multi-step process. nih.gov Initially, the inhibitor reversibly binds to the active site of the enzyme. wikipedia.org Subsequently, the carbamate moiety is transferred to a critical serine residue within the enzyme's active site, forming a carbamylated enzyme. nih.gov This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. nih.govwikipedia.org This effective inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse. nih.gov While both AChE and BChE are inhibited, the selectivity can vary depending on the specific structure of the carbamate. nih.govmdpi.comrsc.orgrsc.org The differences in the amino acid composition of the active site gorges of AChE and BChE contribute to this selectivity. nih.govnih.gov

Interactive Table: Cholinesterase Inhibition Data

| Enzyme | Inhibition Type | Key Active Site Residues |

|---|---|---|

| Acetylcholinesterase (AChE) | Reversible, Carbamylation | Serine, Histidine, Glutamate |

| Butyrylcholinesterase (BChE) | Reversible, Carbamylation | Serine, Histidine, Acyl-binding pocket residues |

Interactive Table: Sigma Receptor Binding Information

| Receptor Subtype | Key Binding Site Residues | Important Interactions |

|---|---|---|

| Sigma-1 | Glu172, Hydrophobic residues | Salt bridge, Hydrophobic interactions |

| Sigma-2 | Varies | To be further elucidated |

Information regarding the molecular mechanism and target interaction of this compound is not available in publicly accessible scientific literature.

Research databases and scientific publications do contain information on related but distinct chemical entities. These include various piperidine derivatives and compounds containing carbamate functional groups. However, none of the available literature directly investigates the biological activity or the specific protein interactions of this compound.

Due to the absence of research data on the molecular mechanisms and protein targets of this compound, it is not possible to generate the requested scientific article. Further research on this specific compound would be required to elucidate its pharmacological profile and cellular activities.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a static, time-independent view of the molecular structure and electron distribution.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of compounds like piperidine (B6355638) derivatives. nih.govresearchgate.net By using functionals such as Becke-3-Lee–Yang–Parr (B3LYP) combined with a basis set like 6-31G(d) or higher, researchers can determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net

This optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For piperidine-containing molecules, DFT calculations can confirm the preferred conformation of the six-membered ring, which is typically a stable chair conformation, though slight distortions can occur depending on the substituents. semanticscholar.org

Furthermore, DFT calculations elucidate electronic properties by determining the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 4.1: Representative DFT-Calculated Molecular Geometry Parameters

This table illustrates the typical geometric parameters that would be calculated for Piperidin-3-yl diethylcarbamate using DFT. The values are placeholders and represent the kind of data generated from such a study.| Parameter | Atom Connection | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-C (carbamate) | ~1.36 Å | |

| N-C (piperidine) | ~1.47 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | O=C-N | ~124° |

| C-N-C (piperidine) | ~112° | |

| Dihedral Angle | C-N-C-C (piperidine ring) | ~55° (Chair) |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, helping to predict how a molecule will interact with other chemical species.

The MEP map is color-coded to identify different electrostatic regions:

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are prone to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms.

Green Regions: Represent areas of neutral or near-zero potential.

For a molecule like this compound, the MEP would likely show a significant region of negative potential around the carbonyl oxygen of the carbamate (B1207046) group, highlighting it as a primary site for hydrogen bonding. The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atoms on the piperidine ring's nitrogen and adjacent carbons would show positive potential. This analysis is crucial for understanding non-covalent interactions, which are key to molecular recognition and binding.

Descriptors of Chemical Reactivity

From the electronic properties calculated by DFT, a set of global and local chemical reactivity descriptors can be derived. These descriptors quantify the reactivity and stability of a molecule. researchgate.net

Global Reactivity Descriptors provide information about the molecule as a whole:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within the molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For piperidine derivatives, the nitrogen atom of the piperidine ring is often identified as a significant nucleophilic site. nih.gov

Table 4.2: Representative Global Chemical Reactivity Descriptors

This table shows typical global reactivity descriptors that would be calculated from DFT data for a compound like this compound. Values are illustrative.| Descriptor | Formula | Significance | Representative Value |

| HOMO Energy | EHOMO | Electron-donating ability | ~ -6.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | ~ 0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | ~ 7.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation | ~ 3.5 eV |

| Electrophilicity (ω) | μ² / 2η | Electron-accepting capacity | ~ 1.2 eV |

Molecular Dynamics (MD) Simulations

While quantum chemical studies provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions in a simulated environment, such as in a solvent or bound to a protein.

Conformational Dynamics of Piperidine Carbamates in Solvated Systems

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound in a solution that mimics physiological conditions (e.g., a box of water molecules). rsc.orgunibs.it These simulations can track the puckering of the piperidine ring, which can exist in various conformations like chair, boat, and twist-boat. The relative stability and frequency of these conformations can be determined from the simulation trajectory.

Additionally, the simulation can reveal the rotational freedom around key single bonds, such as the C-N bond of the carbamate group. By analyzing the trajectory, researchers can identify the most populated conformational states and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility and the shapes it is most likely to adopt in a biological environment. rsc.org

Protein-Ligand Complex Stability and Dynamics

When a compound is identified as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations are essential for evaluating the stability of the protein-ligand complex. nih.govnih.govacs.org Starting from a docked pose, an MD simulation is run to observe how the ligand and protein interact and move over time. rsc.orgnih.gov

Several key metrics are analyzed to assess stability: researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF measures the fluctuation of individual amino acid residues. This can highlight which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction.

Radius of Gyration (Rg): This metric measures the compactness of the protein. A stable Rg value suggests that the protein does not undergo significant unfolding or conformational changes when the ligand is bound. researchgate.net

These analyses provide critical insights into whether a compound is likely to form a stable and effective complex with its target protein. nih.govnih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule, such as this compound, might interact with a protein target. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Poses and Affinities

The prediction of binding poses involves calculating the preferred orientation of a ligand within a receptor's binding site to form a stable complex. The stability of this complex is quantified by its binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.

For a compound like this compound, this process would involve:

Preparation of the Ligand Structure: Generating a 3D model of this compound and optimizing its geometry.

Receptor Selection and Preparation: Identifying a relevant biological target (e.g., an enzyme or receptor) and preparing its 3D structure, which is often obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the receptor's active site.

Scoring: Calculating the binding affinity for each pose using a scoring function that evaluates intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Although no specific docking studies for this compound have been published, studies on other piperidine derivatives show their ability to fit into the binding pockets of various targets, including enzymes and G-protein coupled receptors. clinmedkaz.orgnih.gov For instance, piperidine-based inhibitors have been docked into the active sites of enzymes like dihydrofolate reductase, where the piperidine nitrogen can form crucial hydrogen bonds. nih.gov

Identification of Key Interacting Amino Acid Residues

A critical output of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions are crucial for the ligand's affinity and selectivity.

If this compound were to be docked into a hypothetical receptor, the analysis would focus on:

Hydrogen Bonds: The carbamate group's oxygen and nitrogen atoms, as well as the piperidine ring's nitrogen, could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The diethyl groups and parts of the piperidine ring could engage in hydrophobic interactions with nonpolar amino acid residues.

Electrostatic Interactions: The polar nature of the carbamate and the potential for the piperidine nitrogen to be protonated could lead to electrostatic interactions with charged residues.

In studies of related piperidine carbamates targeting enzymes like fatty acid amide hydrolase (FAAH), the carbamate moiety is often positioned to interact with the catalytic serine residue in the active site. nih.gov Similarly, research on other piperidine-containing molecules highlights interactions with aspartic acid residues in receptor binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Studies

QSAR models can be built using different types of molecular descriptors:

2D-QSAR: This approach uses descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. These models are computationally less intensive and easier to interpret. For a series of analogs of this compound, a 2D-QSAR model could correlate their biological activity with descriptors like lipophilicity (LogP) or molar refractivity. Studies on piperidine derivatives have successfully used 2D-QSAR to predict toxicity and other biological activities. researchgate.netnih.gov

3D-QSAR: This method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), requires the 3D structures of the molecules and their alignment. It calculates steric and electrostatic fields around the molecules to explain how these 3D properties relate to their activity. A hypothetical 3D-QSAR study on this compound analogs would provide a 3D contour map, indicating regions where modifications to the molecule (e.g., adding bulky groups or changing electrostatic properties) might increase or decrease biological activity. Such studies have been effectively applied to various piperidine-containing scaffolds to guide the design of more potent compounds.

Table 1: Comparison of QSAR Methodologies

| Feature | 2D-QSAR | 3D-QSAR (e.g., CoMFA/CoMSIA) |

|---|---|---|

| Input Data | 2D chemical structures | Aligned 3D chemical structures |

| Descriptors | Topological, constitutional, physicochemical | Steric, electrostatic, hydrophobic fields |

| Computational Cost | Low to moderate | High |

| Interpretability | Relatively straightforward | Complex (requires contour map analysis) |

| Key Output | Mathematical equation linking descriptors to activity | 3D contour maps showing favorable/unfavorable regions |

Pharmacophore Elucidation and Development

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore models are crucial for virtual screening to identify new chemical scaffolds and for guiding lead optimization.

The development of a pharmacophore model for a set of active molecules, which could include this compound, would involve:

Identifying Common Features: Aligning the 3D structures of active compounds to identify shared chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

Generating a Hypothesis: Creating a 3D arrangement of these features with specific distance constraints.

Validation: Testing the pharmacophore model's ability to distinguish between known active and inactive compounds.

A potential pharmacophore derived from this compound might include a hydrogen bond acceptor (from the carbamate carbonyl), a hydrogen bond donor (from the piperidine nitrogen), and a hydrophobic feature (from the ethyl groups). Pharmacophore models have been successfully developed for various classes of piperidine derivatives to discover potent ligands for targets like the sigma receptor. rsc.org

Structural Activity Relationship Sar Studies Non Clinical

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interactions

The piperidine ring serves as a central scaffold, and its substitution pattern is a key determinant of molecular interactions and subsequent biological activity. Both the position of substitution and the stereochemistry of the ring play critical roles.

Positional Isomerism Effects (e.g., Piperidin-3-yl vs. Piperidin-4-yl)

The point of attachment to the piperidine ring, whether at the 3- or 4-position, significantly influences a compound's pharmacological profile. This is largely due to the different spatial orientation of the substituent, which affects how the molecule binds to its biological target.

For instance, in the context of fentanyl analogs, which are a well-studied class of piperidine derivatives, substitution at the 3-position is highly sensitive to steric bulk. The introduction of groups larger than a methyl at the 3-position has been shown to drastically reduce analgesic potency. researchgate.net This suggests that the binding pocket for this class of compounds has a sterically constrained region around the 3-position of the piperidine ring.

Conversely, the 4-position of the piperidine ring in many scaffolds can often accommodate a wider variety of substituents. In the development of inhibitors for human Carbonic Anhydrase (hCA), a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold demonstrated that the piperidine ring and its 4-position substituent could effectively interact with both hydrophobic and hydrophilic regions of the enzyme's active site. nih.gov Similarly, studies on histamine (B1213489) H3 antagonists with a 4-benzimidazolyl-piperidinylcarbonyl-piperidine structure highlight the favorability of the 4-substituted pattern for achieving high affinity.

The table below summarizes the general structure-activity relationship findings concerning positional isomerism on the piperidine ring.

| Feature | Piperidin-3-yl Substitution | Piperidin-4-yl Substitution | Key Takeaway |

| Steric Tolerance | Generally low; groups larger than methyl can significantly decrease potency in certain scaffolds. researchgate.net | Often more tolerant to a variety of substituents. nih.gov | The binding site around the 3-position may be more sterically hindered than the area around the 4-position. |

| Influence on Potency | Highly dependent on the specific target and the nature of the substituent. | Can lead to highly potent compounds, with steric factors being a major determinant of activity. researchgate.net | The optimal substitution position is target-dependent. |

Stereochemical Effects on Activity

The three-dimensional arrangement of atoms (stereochemistry) within the piperidine ring is a critical factor in determining biological activity. Chiral centers in the piperidine ring can lead to enantiomers or diastereomers with vastly different potencies and selectivities.

A compelling example of this is seen in the derivatives of 3-methylfentanyl. The cis-(+)-enantiomer is an exceptionally potent analgesic, reported to be up to 6,700 times more potent than morphine. nih.gov In stark contrast, its corresponding cis-(-)-enantiomer is approximately 120 times less potent. nih.gov This dramatic difference underscores the importance of a precise stereochemical fit with the target receptor. The trans-isomers of 3-methylfentanyl also exhibit lower potency compared to the cis-(+) isomer, further highlighting the stringent stereochemical requirements for optimal activity. nih.gov

The following table illustrates the profound impact of stereochemistry on the activity of 3-methylfentanyl analogs.

| Compound | Relative Potency (vs. Fentanyl) | Key Finding |

| (+)-cis-3-methylfentanyl | ~20 times more potent nih.gov | The specific cis-(+) configuration is optimal for high potency. |

| (-)-cis-3-methylfentanyl | ~0.2 times as potent nih.gov | The mirror image isomer is significantly less active. |

| (±)-trans-3-methylfentanyl | Approximately equipotent nih.gov | The trans diastereomer is less potent than the optimal cis isomer. |

Role of the Diethylcarbamate Group in Modulating Activity

The carbamate (B1207046) group is a privileged structure in medicinal chemistry, often acting as a stable and effective pharmacophore or linker. nih.govnih.gov Its ability to form hydrogen bonds and its conformational properties are key to its function. nih.gov In piperidin-3-yl diethylcarbamate, this group is central to modulating the molecule's interaction with its biological targets.

Influence of Carbamate Substituents on Target Affinity

The nature of the substituents on the carbamate nitrogen directly impacts the electronic and steric properties of the entire group, thereby influencing target affinity and metabolic stability. A diethylcarbamate is a tertiary carbamate. Studies on cannabidiol (B1668261) (CBD) carbamates have shown that tertiary amine carbamates are more metabolically stable than their secondary amine counterparts. researchgate.net This increased stability can lead to a longer duration of action.

The carbamate moiety can engage in crucial interactions with target proteins. It can act as a hydrogen bond acceptor via its carbonyl group. nih.govnih.gov The substituents on the nitrogen, in this case, the two ethyl groups, will influence the conformation of the carbamate and can engage in hydrophobic interactions within the binding pocket. In studies of piperidine/piperazine (B1678402) carbamates as endocannabinoid hydrolase inhibitors, modification of substituents distal to the reactive carbonyl was a key strategy for tuning selectivity. nih.gov For instance, expanding the steric bulk of aryl substitutions had a significant effect on potency and selectivity. nih.gov

Comparison with Other Carbamate Variants (e.g., Dimethylcarbamate)

While direct comparative data for this compound versus its dimethylcarbamate (B8479999) analog is not extensively published, general SAR principles allow for inferences. The primary difference between a diethyl and a dimethyl carbamate lies in the size of the alkyl groups on the nitrogen.

The larger ethyl groups of the diethylcarbamate increase the lipophilicity and steric bulk of the molecule compared to the methyl groups of a dimethylcarbamate. This can have several consequences:

Binding Affinity: The increased steric bulk might lead to a better fit in a large, hydrophobic binding pocket, potentially increasing affinity. Conversely, it could cause a steric clash in a smaller pocket, reducing affinity.

Metabolic Stability: The ethyl groups may offer greater steric hindrance to metabolic enzymes compared to methyl groups, potentially slowing the rate of hydrolysis and increasing the compound's half-life.

Solubility: The larger alkyl groups would likely decrease aqueous solubility.

The choice between diethyl, dimethyl, or other carbamate variants is therefore a critical optimization step in drug design, balancing potency, selectivity, and pharmacokinetic properties.

Linker Region Contributions to Structure-Activity Profile

In many bioactive molecules, a linker region connects key pharmacophoric elements. The length, rigidity, and chemical nature of this linker are crucial for correctly positioning the functional groups for optimal interaction with the target. In the case of piperidinyl carbamates, this refers to the structural element connecting the piperidine ring to the carbamate oxygen.

Studies on various classes of piperidine derivatives have consistently shown the importance of the linker. For a series of piperazine-based histamine H3 receptor antagonists, extending the length of an alkyloxy linker was found to decrease affinity. nih.gov This indicates that an optimal distance and orientation between the piperidine and another part of the molecule are required for potent binding.

In another study focused on NLRP3 inhibitors, modulation of a carbon chain linker connecting a piperidine ring to a 2-chlorobenzene moiety was investigated. mdpi.com An acetamide (B32628) linker was found to be active, whereas shortening the linker or removing the carbonyl group within it resulted in a loss of activity. mdpi.com This highlights the importance of both the length and the specific chemical features (like a carbonyl for hydrogen bonding) within the linker. The linker is not merely a spacer but an active contributor to the binding affinity.

Establishment of Key Pharmacophoric Elements

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target, thereby eliciting a biological response. For this compound and its analogs, structure-activity relationship (SAR) studies have been instrumental in delineating the key pharmacophoric elements that govern their primary biological activity as cholinesterase inhibitors. These investigations have systematically explored the roles of the piperidine ring, the carbamate moiety, and various substituents in modulating inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Detailed research findings have illuminated the critical components for activity. The core structure, consisting of a piperidine ring linked to a carbamate group, serves as the fundamental scaffold for interaction with the cholinesterase active site. Modifications to this scaffold have provided valuable insights into the optimal structural requirements for potent inhibition.

The Piperidine Ring

The piperidine ring is a crucial component of the pharmacophore. Its conformation and substitution pattern significantly influence binding affinity. Studies on related N-alkylpiperidine carbamate hybrids have underscored the importance of this heterocyclic ring system. researchgate.net The nitrogen atom within the piperidine ring is often protonated at physiological pH, allowing for a key ionic interaction with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of cholinesterases.

The Carbamate Moiety

The diethylcarbamate group is the key functional element responsible for the mechanism of cholinesterase inhibition. This group acts as a carbamoylating agent, transferring the carbamoyl (B1232498) group to a serine residue in the active site of the enzyme, leading to its inactivation. The nature of the alkyl substituents on the carbamate nitrogen can influence the rate of carbamoylation and the stability of the carbamoylated enzyme, thereby affecting the duration of inhibition. nih.gov

Influence of Substituents

Systematic modifications of the piperidinyl scaffold have revealed the impact of various substituents on inhibitory activity. For instance, in a series of cinnamoyl piperidinyl acetate (B1210297) derivatives, substitutions on an associated phenyl ring were shown to modulate activity. Electron-withdrawing groups, such as chlorine at the ortho position, were found to enhance inhibitory potency against both AChE and BChE. nih.gov This suggests that electronic effects and the potential for specific interactions within the enzyme's active site are critical for activity. nih.gov

The following data tables summarize the inhibitory activities of selected piperidine derivatives, illustrating the structure-activity relationships.

Table 1: Inhibitory Activity of Cinnamoyl Piperidinyl Acetate Derivatives against Cholinesterases nih.gov

| Compound | Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| 5b | 2-Cl | 19.74 | 17.51 |

This table illustrates the significant increase in inhibitory activity with the introduction of a 2-chloro substituent on the cinnamoyl moiety, highlighting the positive impact of an electron-withdrawing group at this position.

Further studies on different series of piperidine-based cholinesterase inhibitors have also provided insights into the pharmacophoric requirements. In a series of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues, structural modifications led to highly potent inhibitors. nih.gov For example, compound 12b from this series exhibited an exceptionally low IC₅₀ value for AChE inhibition, demonstrating the potential for achieving high potency through systematic structural optimization. nih.gov

Table 2: Inhibitory Activity of Selected Cholinesterase Inhibitors nih.gov

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 12b | AChE | 0.32 ± 0.09 |

This table showcases the high potency that can be achieved through modifications of the core structure, leading to compounds with nanomolar inhibitory activity.

Analytical Methodologies in Piperidin 3 Yl Diethylcarbamate Research

Chromatographic Techniques for Compound Characterization

Chromatography is fundamental to the separation and purification of Piperidin-3-yl diethylcarbamate from reaction mixtures and biological samples. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are pivotal in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of piperidine-containing compounds. A robust HPLC method enables the accurate determination of purity and the quantification of related substances. The development of such a method for this compound involves the careful selection and optimization of several key parameters.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for compounds of this nature. nih.gov Method development typically begins with column selection, where C18 columns are a frequent choice due to their versatility in separating moderately polar compounds. nih.govrjptonline.org The mobile phase composition, a critical factor influencing retention and resolution, is systematically optimized. A typical mobile phase consists of an aqueous component (often a buffer like phosphate (B84403) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org Gradient elution, where the proportion of the organic modifier is changed over time, is often necessary to achieve adequate separation of the main compound from any impurities. rjptonline.org

Optimization also involves adjusting the flow rate, column temperature, and detection wavelength to achieve sharp peaks, good resolution, and high sensitivity. nih.govrjptonline.org For instance, maintaining a constant column temperature of around 30-45°C ensures reproducible retention times. nih.govrjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, with the wavelength selected based on the chromophoric properties of the analyte. rjptonline.org Validation of the developed method is performed according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. rjptonline.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Piperidine-Related Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govrjptonline.org |

| Mobile Phase | A: Aqueous buffer (e.g., 0.1% Phosphoric Acid or Phosphate buffer) B: Organic Solvent (e.g., Acetonitrile or Methanol) | nih.govrjptonline.org |

| Elution Mode | Gradient | rjptonline.org |

| Flow Rate | 1.0 mL/min | nih.govrjptonline.org |

| Column Temperature | 30-45 °C | nih.govrjptonline.org |

| Detection | UV/DAD at a specific wavelength (e.g., 240 nm) | rjptonline.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC for the analysis and purification of chemical compounds. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. elsevierpure.com This technique is a hybrid of gas and liquid chromatography, offering unique advantages. elsevierpure.com

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to HPLC, often reducing analysis times by a factor of three to four. youtube.com For a compound like this compound, SFC can offer orthogonal selectivity to reversed-phase HPLC, meaning it separates compounds based on different chemical properties, which is highly beneficial for resolving complex mixtures or challenging impurity profiles. youtube.com The addition of small amounts of organic co-solvents, such as methanol, modifies the polarity of the mobile phase, enabling the elution of a wide range of compounds. youtube.com

A significant advantage of SFC is the drastic reduction in the consumption of organic solvents, which lowers costs and minimizes environmental impact. youtube.com After elution, the CO2 is easily evaporated, resulting in more concentrated fractions and simplifying downstream processing. youtube.com This technique is particularly well-suited for both achiral and chiral separations, which would be relevant if stereoisomers of this compound were of interest. youtube.com

Table 2: Comparison of SFC and HPLC Techniques

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 | Liquid solvents (e.g., water, acetonitrile, methanol) |

| Analysis Speed | High (3-4x faster than HPLC) youtube.com | Moderate |

| Solvent Consumption | Low organic solvent usage youtube.com | High organic solvent usage |

| Selectivity | Orthogonal to RP-HPLC, suitable for normal-phase type separations youtube.com | Versatile (normal-phase, reversed-phase, ion-exchange, etc.) |

| Environmental Impact | "Green" technique, uses recycled CO2 youtube.com | Generates significant organic solvent waste |

| Sample Processing | Faster, easy removal of CO2 youtube.com | Slower, requires evaporation of aqueous/organic solvents |

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise mass measurements and invaluable structural information. It is typically coupled with a chromatographic system like LC or SFC (LC-MS or SFC-MS).

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) corresponding to the protonated molecule of this compound are selected and then fragmented by collision with an inert gas. nih.gov This process, known as collision-induced dissociation (CID), breaks the molecule at its weakest bonds, generating a series of smaller product ions. nih.gov

The resulting fragmentation pattern is unique to the compound's structure and serves as a chemical fingerprint. scielo.br For this compound, MS/MS analysis would be expected to yield characteristic fragments corresponding to the loss of the diethylcarbamate group, cleavage of the piperidine (B6355638) ring, and other specific bond ruptures. scielo.brresearchgate.net By analyzing the masses of these product ions, researchers can piece together the molecular structure, confirming the identity of the compound and distinguishing it from potential isomers. scielo.br This high degree of specificity makes LC-MS/MS an essential technique for definitive structural confirmation. nih.gov

Table 3: Predicted MS/MS Fragmentation Profile for Protonated this compound

| Precursor Ion [M+H]⁺ | Predicted Product Ion | Structural Origin of Fragment |

|---|---|---|

| This compound | Ion corresponding to the piperidine ring | Cleavage of the ester linkage |

| Ion corresponding to the diethylcarbamate moiety | Cleavage of the ester linkage | |

| Ions from the opening and fragmentation of the piperidine ring | Ring-opening fragmentation pathways |

While modern mass spectrometers are highly sensitive, chemical derivatization can be employed to further enhance the detection of certain analytes. magtech.com.cncapes.gov.br Derivatization involves chemically modifying the target compound to improve its ionization efficiency or to introduce a specific tag that is easily detected by the mass spectrometer. spectroscopyonline.com

For this compound, the secondary amine within the piperidine ring is a potential site for derivatization. Although the compound can likely be analyzed directly, derivatization could be used in scenarios requiring ultra-trace level quantification. The goal of derivatization in MS is often to attach a group that readily accepts a charge, thereby increasing the signal intensity. spectroscopyonline.com For example, a "charge-reversal" derivatization can convert a molecule into a cationic derivative that is detected with much higher sensitivity in the positive ion mode of an electrospray ionization (ESI) mass spectrometer. nih.gov Reagents can also be designed to direct fragmentation in MS/MS experiments, leading to more predictable and structurally informative product ions. nih.gov This approach improves both the sensitivity and specificity of the analysis. magtech.com.cn

Table 4: Potential Derivatization Strategies for Enhanced MS Detection

| Derivatization Strategy | Target Functional Group | Purpose | Example Reagent Class |

|---|---|---|---|

| Charge-Tagging | Secondary Amine (Piperidine) | Introduce a permanent positive charge to enhance ESI+ signal. nih.gov | Reagents with quaternary ammonium (B1175870) or pyridinium (B92312) groups. nih.gov |

| Fragmentation Directing | Secondary Amine (Piperidine) | Introduce a tag that fragments in a predictable way, improving structural confirmation. nih.gov | Various, designed for specific fragmentation pathways. |

| Improving Hydrophobicity | Secondary Amine (Piperidine) | Increase retention on a reversed-phase HPLC column, aiding separation from polar interferences. nih.gov | Acylating or silylating agents. |

Pharmacological Target Identification Research

In Vitro Approaches for Target Deconvolution

In vitro methods are foundational for directly identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. europeanreview.orgnih.gov These experimental techniques provide tangible evidence of drug-protein interactions.

Proteomic Profiling Techniques

Chemical proteomics offers a suite of methods to identify drug targets in a more native cellular context, often without the need for chemical modification of the compound. nih.govmdpi.comstanford.edu These techniques rely on the principle that the binding of a drug to a protein can alter the protein's physical or chemical properties, such as its thermal stability or susceptibility to proteolysis. nih.govnih.gov

A hypothetical investigation of Piperidin-3-yl diethylcarbamate could employ the following proteomic strategies:

Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins across the proteome upon ligand binding. technologynetworks.com Cells would be treated with either the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins quantified by mass spectrometry. A target protein will typically show increased thermal stability (a higher melting point) when bound to the drug. technologynetworks.com

Drug Affinity Responsive Target Stability (DARTS): The DARTS method is based on the principle that a small molecule binding to a protein can make the protein more resistant to proteolysis. nih.govnih.gov In a DARTS experiment, cell lysates are treated with this compound and then subjected to limited digestion by a protease like pronase. The target proteins, being protected by the bound ligand, will remain intact compared to the unbound proteins, and this difference can be visualized by gel electrophoresis or quantified by mass spectrometry. nih.gov

Lysine (B10760008) Reactivity Profiling: This approach measures how drug binding alters the chemical reactivity of lysine residues on a protein's surface. acs.org Changes in the accessibility of these residues, detected by a lysine-reactive probe and quantified by mass spectrometry, can pinpoint the drug's binding site and identify its targets on a proteome-wide scale. acs.org

These methods provide an unbiased view of potential interactions within the complex cellular environment. mdpi.com

Table 2: Hypothetical Results from Thermal Proteome Profiling (TPP) with this compound

| Protein ID (UniProt) | Protein Name | Temperature Shift (ΔTm in °C) | Significance (p-value) |

|---|---|---|---|

| P10636 | Microtubule-associated protein tau | +4.8 | <0.001 |

| P04637 | Tumor protein p53 | +3.1 | <0.01 |

| P31946 | Glyceraldehyde-3-phosphate dehydrogenase | +0.5 | >0.05 (not significant) |

| P60709 | Actin, cytoplasmic 1 | -0.2 | >0.05 (not significant) |

Computational Target Identification and Validation

Computational, or in silico, methods are indispensable for predicting and prioritizing potential drug targets, complementing experimental approaches. nih.govnorthumbria.ac.uk These methods leverage vast databases of chemical and biological information to generate hypotheses about a compound's mechanism of action. nih.gov

Structure-Based Target Prediction

Structure-based methods are applicable when the three-dimensional structures of potential protein targets are known. technologynetworks.comiptonline.com The primary technique is molecular docking, which computationally places the ligand (this compound) into the binding site of a protein and calculates a score to estimate the binding affinity. technologynetworks.comnih.gov

A hypothetical workflow would involve:

Building a Target Library: A library of 3D protein structures, obtained from sources like the Protein Data Bank (PDB) or predicted using AI tools like AlphaFold, would be compiled. mdpi.comnumberanalytics.com This library would contain proteins implicated in relevant disease pathways.

Reverse Docking: this compound would be systematically docked against this library of potential targets.

Scoring and Ranking: The resulting protein-ligand complexes would be ranked based on their docking scores, which reflect the predicted binding energy and conformational plausibility. nih.gov Proteins with the most favorable scores would be prioritized for experimental validation.

Table 3: Hypothetical Top Hits from a Structure-Based Reverse Docking Screen for this compound

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Casein kinase II subunit alpha | 1J91 | -9.8 | Hydrogen bond with Val116, Hydrophobic interactions |

| Muscarinic acetylcholine (B1216132) receptor M1 | 5CXV | -9.2 | Ionic interaction with Asp105, Pi-cation with Tyr106 |

| Monoamine oxidase B | 2V5Z | -8.7 | Hydrophobic cage, Hydrogen bond with Tyr435 |

| Histone deacetylase 2 | 3MAX | -8.5 | Coordination with Zinc ion, Hydrogen bond with His143 |

Ligand-Based Target Prediction

When the structure of a target is unknown, ligand-based methods can be used. iptonline.com These approaches are founded on the principle that molecules with similar chemical structures are likely to bind to similar protein targets and thus have similar biological activities. nih.govnih.gov

For this compound, this would involve:

Chemical Similarity Searching: The structure of the compound would be used to search large databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity.

Target Inference: The known biological targets of the identified similar compounds are then inferred as potential targets for this compound. Various algorithms can be used to quantify chemical similarity, such as those based on 2D fingerprints or 3D pharmacophore models. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for Piperidin-3-yl diethylcarbamate, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling piperidin-3-amine with diethylcarbamoyl chloride under anhydrous conditions. A common approach uses dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using:

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via:

- HPLC (C18 column, UV detection at 210–230 nm) to track impurity profiles over time .

- Mass spectrometry to identify degradation products (e.g., hydrolysis to piperidin-3-amine) .

Batch-to-batch consistency in solubility and stability can be ensured by requesting peptide content analysis and TFA removal protocols for sensitive assays .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H and 13C NMR to confirm backbone structure and substituent positions .

- X-ray crystallography (if crystalline) for absolute configuration determination .

- HPLC-MS to detect trace impurities (<0.1%) and validate synthetic reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity of this compound across studies?

- Methodological Answer : Address contradictions through:

- Dose-response re-evaluation : Compare IC50 values under standardized assay conditions (e.g., fixed cell lines, serum-free media) .

- Batch analysis : Quantify residual solvents (e.g., DCM) via GC-MS, as impurities may interfere with bioassays .

- Literature meta-analysis : Critically evaluate methodologies in conflicting studies (e.g., differences in in vitro vs. in vivo models) .

Q. What computational strategies can predict the pharmacokinetic behavior of this compound?

- Methodological Answer : Use in silico tools to model:

- ADMET properties : SwissADME or ADMETLab for bioavailability, BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations : Analyze binding affinity to target proteins (e.g., PARP enzymes) using GROMACS or AMBER .

Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for permeability) .

Q. How can enantiomeric purity of this compound be rigorously assessed for pharmacological studies?

- Methodological Answer : Employ chiral resolution techniques:

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers .

- Circular dichroism (CD) spectroscopy to confirm optical activity .

- Asymmetric synthesis : Use (R)- or (S)-configured starting materials to control stereochemistry .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Q. How should researchers design controls to isolate the pharmacological effects of this compound from solvent interference?

- Methodological Answer : Include:

- Vehicle controls (e.g., DMSO at the same concentration used in test samples) .

- Negative controls : Parent compounds (piperidin-3-amine, diethylcarbamoyl chloride) to rule out off-target effects .

- Positive controls : Established inhibitors/agonists for the target pathway (e.g., Olaparib for PARP inhibition studies) .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.